molecular formula C21H18N6O2S B2725168 N-(4-(1H-tetrazol-1-yl)phenyl)-4-((4-cyclopropylthiazol-2-yl)methoxy)benzamide CAS No. 1251565-71-5

N-(4-(1H-tetrazol-1-yl)phenyl)-4-((4-cyclopropylthiazol-2-yl)methoxy)benzamide

Cat. No. B2725168
CAS RN: 1251565-71-5
M. Wt: 418.48
InChI Key: BHEHRNGAJIKYIJ-UHFFFAOYSA-N
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Description

N-(4-(1H-tetrazol-1-yl)phenyl)-4-((4-cyclopropylthiazol-2-yl)methoxy)benzamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound has been synthesized and studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments. In

Scientific Research Applications

Synthesis and Chemical Properties

Research has been directed towards the synthesis and characterization of chemical compounds with the tetrazole moiety, highlighting their relevance in creating novel materials with specific functionalities. For instance, the synthesis of tetrahydrobenzofurans through dimethyldioxirane oxidation presents a method for creating derivatives with potential applications in materials science and pharmaceuticals (Levai et al., 2002). Another study outlines the synthesis of highly water-soluble disulfonated tetrazolium salts for use as chromogenic indicators, demonstrating the utility of tetrazole derivatives in biochemical assays (Ishiyama et al., 1997).

Biological and Pharmacological Activities

The tetrazole group is a common motif in drug design due to its mimicry of the carboxylate group, offering an area of interest for developing new pharmaceutical agents. A notable application includes the exploration of N-2-aryl-1,2,3-triazoles as a novel class of blue emitting fluorophores for potential use in bioimaging and fluorescence-based assays (Padalkar et al., 2015). Additionally, compounds with the tetrazole and benzamide moieties have been evaluated for their antiplasmodial activities, contributing to the fight against malaria by identifying new therapeutic candidates (Hermann et al., 2021).

Chemical Methodologies and Applications

The development of novel synthetic methodologies for the construction of benzamide derivatives and their potential applications highlights the versatility of these chemical structures. Research includes the development of copper-catalyzed intramolecular O-arylation methods for efficient benzoxazole synthesis, demonstrating the relevance of these methodologies in creating pharmacologically active compounds (Wu et al., 2014).

properties

IUPAC Name

4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]-N-[4-(tetrazol-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6O2S/c28-21(23-16-5-7-17(8-6-16)27-13-22-25-26-27)15-3-9-18(10-4-15)29-11-20-24-19(12-30-20)14-1-2-14/h3-10,12-14H,1-2,11H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHEHRNGAJIKYIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CSC(=N2)COC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)N5C=NN=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(1H-tetrazol-1-yl)phenyl)-4-((4-cyclopropylthiazol-2-yl)methoxy)benzamide

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